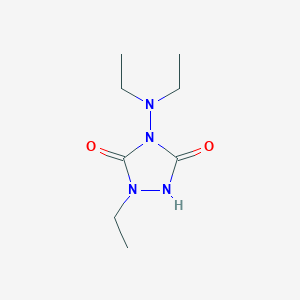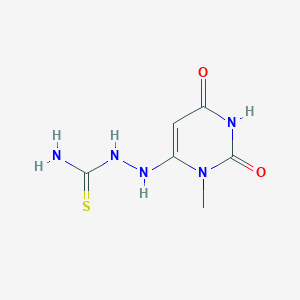![molecular formula C13H15ClN4O3 B13104037 Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate](/img/structure/B13104037.png)
Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-c]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the morpholino group and the chloro substituent enhances its chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditionsThe reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced derivatives with hydrogen replacing the chloro group.
Substitution: Formation of substituted derivatives with nucleophiles replacing the chloro group.
Applications De Recherche Scientifique
Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the morpholino group enhances its binding affinity and specificity, while the chloro substituent can influence its reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 7-chloro-5-morpholinoimidazo[1,2-a]pyridine-2-carboxylate
- Ethyl 7-chloro-5-piperidinoimidazo[1,2-c]pyrimidine-2-carboxylate
- Ethyl 7-chloro-5-morpholinoimidazo[1,2-d]pyrimidine-2-carboxylate
Uniqueness
Ethyl 7-chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylate is unique due to its specific substitution pattern and the presence of the morpholino group. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C13H15ClN4O3 |
|---|---|
Poids moléculaire |
310.73 g/mol |
Nom IUPAC |
ethyl 7-chloro-5-morpholin-4-ylimidazo[1,2-c]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C13H15ClN4O3/c1-2-21-12(19)9-8-18-11(15-9)7-10(14)16-13(18)17-3-5-20-6-4-17/h7-8H,2-6H2,1H3 |
Clé InChI |
AXGFFVLPMAHGLE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN2C(=N1)C=C(N=C2N3CCOCC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


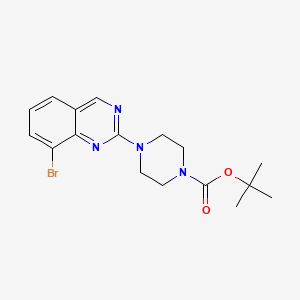
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)

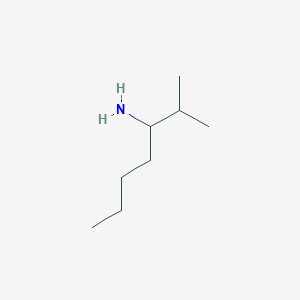
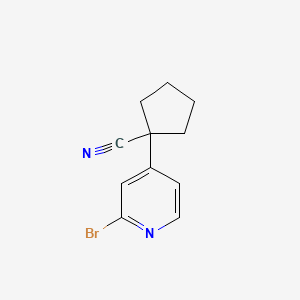
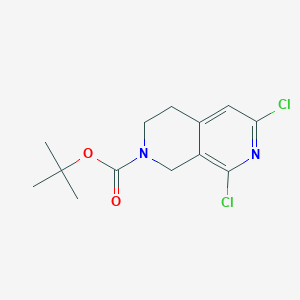
![4-((Tert-butoxycarbonyl)amino)-7-methoxy-2-methylpyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13103999.png)
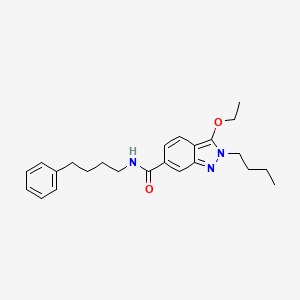
![N6-Isopropyl-4,5,6,7-tetrahydrobenzo[D]thiazole-2,6-diamine](/img/structure/B13104004.png)
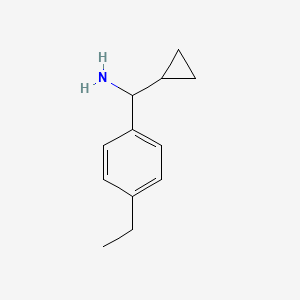
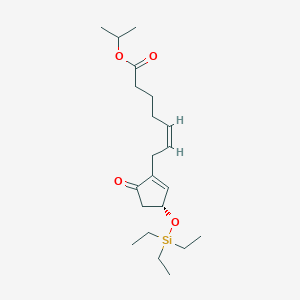
![8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B13104018.png)
